4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione

Description

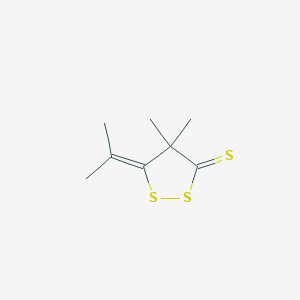

Structure

3D Structure

Properties

CAS No. |

919525-49-8 |

|---|---|

Molecular Formula |

C8H12S3 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

4,4-dimethyl-5-propan-2-ylidenedithiolane-3-thione |

InChI |

InChI=1S/C8H12S3/c1-5(2)6-8(3,4)7(9)11-10-6/h1-4H3 |

InChI Key |

AERUFCFXUJXIGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C(C(=S)SS1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Sulfurization Reactions

Sulfurization is a common method for synthesizing dithiolanes. The following approaches have been documented:

Method A : Utilizes thioketones and sulfur sources under specific conditions.

-

- Combine a thioketone with elemental sulfur in the presence of a solvent such as DMF or toluene.

- The reaction can yield different isomeric forms depending on the solvent used.

Yield : Reported yields vary; for example, one study reported a yield of approximately 5% under specific conditions.

-

Nucleophilic Displacement Reactions

Another effective method involves nucleophilic displacements using thiourea or other nucleophiles.

Method B : Involves reacting thiourea with halogenated compounds.

-

- React thiourea with a halogenated precursor in an acidic medium to form an intermediate.

- Heating this intermediate with a base like KOH can yield the desired dithiolane structure.

Yield : This method has shown varying efficiencies, often yielding around 2% to 10% depending on reaction conditions.

-

Cycloaddition Reactions

Cycloaddition reactions provide another pathway for synthesizing dithiolanes.

Method C : A [3+2] cycloaddition involving thiocarbonyl compounds.

The following table summarizes the different preparation methods for 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione:

| Method | Key Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Sulfurization | Thioketone + Elemental Sulfur | DMF/Toluene | ~5 |

| Nucleophilic Displacement | Thiourea + Halogenated Compound | Acidic Medium + KOH | ~2–10 |

| Cycloaddition | Thiocarbonyl S-sulfide + Thioketone | Optimized Reaction Conditions | Up to 74 |

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione exhibits significant antioxidant properties. It has been studied for its potential role in reinforcing the skin's natural antioxidant defenses against oxidative stress caused by UV radiation. The compound helps preserve intracellular glutathione levels, which is crucial for maintaining skin health and preventing damage from reactive oxygen species .

Therapeutic Applications

Research indicates that this compound may possess therapeutic potential in treating various diseases linked to oxidative stress. Its structure allows it to act as a protective agent against cellular damage, making it a candidate for further studies in pharmacology and toxicology .

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound serves as a reagent in various chemical reactions. It has been utilized in the synthesis of thioketones and dithioketones through catalytic processes involving fluoride anions. These reactions demonstrate the compound's utility in generating complex sulfur-containing organic molecules .

Mechanistic Studies

The compound has been involved in mechanistic studies that explore its reactivity and interaction with other chemical entities. For instance, its behavior during sulfurization reactions provides insights into the dynamics of sulfur chemistry and the formation of dithiolane derivatives .

Material Science

Polymer Chemistry

The structural characteristics of this compound make it an interesting candidate for polymer chemistry. Its ability to undergo polymerization under specific conditions allows for the development of new materials with unique properties. This application is particularly relevant in creating materials with enhanced thermal stability and chemical resistance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Effects | Evaluated the compound's ability to protect against UV-induced oxidative stress | Demonstrated significant preservation of glutathione levels in skin cells |

| Synthesis of Thioketones | Investigated the use of the compound as a reagent | Found effective yields of thioketones using fluoride-catalyzed methods |

| Polymerization Behavior | Analyzed the polymerization potential of the compound | Identified conditions under which polymerization occurs without significant degradation |

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is mediated by the thione group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on core structure, substituents, synthesis, and inferred properties:

Structural and Functional Analogues

Key Differences and Implications

Core Structure: 1,2-Dithiolane (saturated): The target compound’s saturated ring lacks conjugation, reducing aromatic stability but increasing flexibility. This may enhance metabolic stability compared to unsaturated dithiole derivatives . 3H-1,2-Dithiole (unsaturated): Compounds like 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) exhibit conjugation, enabling π-electron delocalization and higher reactivity in cycloadditions or electrophilic substitutions .

Substituent Effects :

- Alkyl Groups (e.g., methyl, isopropylidene) : Enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.

- Chlorine Atoms : Electron-withdrawing groups increase electrophilicity, making chloro-substituted dithioles/dithiolanes more reactive in nucleophilic substitutions (e.g., dimerization via S–S bond formation) .

Synthetic Pathways :

- The target compound is synthesized via fluoride-catalyzed sulfurization, which is distinct from the phase-transfer-catalyzed dimerization of chlorinated dithiole-thiones .

Chlorinated derivatives, however, may exhibit higher cytotoxicity due to reactive substituents .

Biological Activity

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione is a sulfur-containing organic compound notable for its unique dithiolane structure. This compound belongs to a class of thiones, which are sulfur analogs of ketones, and has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dithiolane ring with two methyl groups at the 4-position and an isopropylidene substituent at the 5-position. This unique arrangement contributes to its distinct reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.406 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound shows potential as an antioxidant, which can scavenge free radicals and reduce oxidative stress in biological systems.

- Enzyme Inhibition : It acts as a model for enzyme-bound lipoic acid and demonstrates high reactivity towards carbon nucleophiles, suggesting potential applications in enzyme inhibition studies .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.

- Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Thionation Reactions : Utilizing elemental sulfur in the presence of solvents like DMF or toluene leads to the formation of this compound via thioketone intermediates .

- Cycloaddition Reactions : The compound can also be synthesized through stereoselective cycloaddition reactions involving thiocarbonyl sulfides.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various dithiolanes, this compound was found to significantly reduce lipid peroxidation in vitro. The study utilized DPPH radical scavenging assays to measure the effectiveness of the compound compared to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme-bound lipoic acid models demonstrated that compounds with similar structures to this compound exhibited notable reactivity towards nucleophiles such as ethylmagnesium bromide (EtMgBr), suggesting potential applications in enzymatic reactions and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.